5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid

Catalog No.
S13484235
CAS No.
M.F
C14H18N2O4
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic ...

Product Name

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyridine-3-carboxylic acid

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-11(8-16)9-4-10(12(17)18)6-15-5-9/h4-6,11H,7-8H2,1-3H3,(H,17,18)

InChI Key

KQYIMPKFLBNWAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CN=C2)C(=O)O

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a nicotinic acid moiety and an azetidine ring modified with a tert-butoxycarbonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 232.27 g/mol .

The chemical reactivity of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid can be attributed to the presence of functional groups such as the carboxylic acid and the azetidine ring. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The compound can undergo reactions with amines to form amides, which may enhance its pharmacological properties.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives that could exhibit different biological activities.

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid has been studied for its potential biological activities, particularly in relation to its interaction with nicotinic acetylcholine receptors. Compounds that target these receptors are often investigated for their roles in neurological disorders, cognitive enhancement, and as potential therapeutic agents for diseases like Alzheimer's and schizophrenia .

Preliminary studies suggest that this compound may exhibit moderate affinity for nicotinic receptors, making it a candidate for further investigation in neuropharmacology.

The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid typically involves several steps:

  • Formation of the Azetidine Ring: Starting materials such as amino acids or related compounds can be cyclized to form the azetidine structure.
  • Protection of Functional Groups: The tert-butoxycarbonyl group is introduced to protect the amine during subsequent reactions.
  • Carboxylic Acid Formation: The final step involves functionalizing the azetidine derivative into nicotinic acid through various synthetic routes, including coupling reactions.

These methods may vary based on available reagents and desired purity levels.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting nicotinic acetylcholine receptors.
  • Research: Used in studies exploring receptor interactions and neurological functions.
  • Chemical Biology: Serves as a tool in understanding molecular mechanisms within biological systems.

Interaction studies involving 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid focus on its binding affinity and selectivity towards nicotinic acetylcholine receptors. These studies may employ techniques such as:

  • Radiolabeled Binding Assays: To quantify receptor-ligand interactions.
  • Electrophysiological Techniques: To assess functional responses upon receptor activation by the compound.

Such studies are crucial for evaluating the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid, including:

Compound NameStructure FeaturesUnique Aspects
5-(1-Azetidinyl)nicotinic AcidContains an azetidine ring and nicotinic acidLacks tert-butoxycarbonyl protection
2-Acetyl-Nicotinic AcidNicotinic acid derivative with an acetyl groupDifferent functional group affecting receptor binding
4-(Azetidin-3-Yl)-Nicotinic AcidSimilar azetidine structure but different substitutionPotentially different pharmacological properties
5-Tert-butoxycarbonylamino-2-chloro-nicotinic acidContains chloro substituent on nicotinic acidChlorine may enhance bioactivity or selectivity

These compounds highlight the unique aspects of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid, particularly its specific structural modifications that may influence its activity and applications in medicinal chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

278.12665706 g/mol

Monoisotopic Mass

278.12665706 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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